molecular formula C14H20N4O3S B6985884 N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide

N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide

Cat. No.: B6985884
M. Wt: 324.40 g/mol
InChI Key: FHNUTDJJDXBUHS-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide is a complex organic compound featuring a 1,3,4-oxadiazole ring, an amino group, and a sulfonamide group

Properties

IUPAC Name

N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3S/c1-3-10-5-6-12(9-11(10)4-2)22(19,20)16-8-7-13-17-18-14(15)21-13/h5-6,9,16H,3-4,7-8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNUTDJJDXBUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN=C(O2)N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide typically involves multiple steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

  • Introduction of the amino group: : The amino group can be introduced via nucleophilic substitution reactions. For example, the oxadiazole derivative can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

  • Attachment of the sulfonamide group: : The final step involves the sulfonation of the aromatic ring followed by the introduction of the sulfonamide group. This can be done by reacting the diethylbenzene derivative with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with the oxadiazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or the formation of amines.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation, or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or ring-opened products.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the oxadiazole ring and the sulfonamide group is known to enhance the compound’s ability to inhibit bacterial growth, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is investigated for its anti-inflammatory and anticancer properties. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, which is essential for their growth and replication. This mechanism is also explored for its potential to inhibit the growth of cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It can also be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. In cancer cells, the compound may interfere with cell division and induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine, share similar antimicrobial properties.

    Oxadiazoles: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-1,3,4-oxadiazole are structurally similar and exhibit various biological activities.

Uniqueness

N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-3,4-diethylbenzenesulfonamide is unique due to the combination of the oxadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various fields, from medicinal chemistry to industrial applications.

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